molecular formula C10H10N4O2S B5523699 4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole

4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No. B5523699
M. Wt: 250.28 g/mol
InChI Key: WBLWFZNICSSJMF-UHFFFAOYSA-N
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Description

4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their various biological activities and applications in organic chemistry.

Synthesis Analysis

The synthesis of triazole compounds often involves multi-component reactions. For instance, 1,5-disubstituted 1,2,3-triazoles can be synthesized via metal-free multi-component reactions from primary amines, ketones, and 4-nitrophenyl azide (Vo, 2020).

Molecular Structure Analysis

Triazoles generally exhibit planar molecular structures. For example, in a closely related compound, the triazole ring was observed to be planar, and the mean planes through the triazole and phenyl rings formed a dihedral angle of 15.9° (Liu et al., 1999).

Chemical Reactions and Properties

Triazoles can undergo various chemical reactions. For example, 4,5-Dibromo-1H-1,2,3-triazole can be reacted with chloromethyl methyl ether to give products substituted at the N-atoms (Iddon & Nicholas, 1996).

Physical Properties Analysis

The physical properties of triazoles can be examined through crystallography. For instance, a related compound crystallizes in the triclinic system, with specific unit cell parameters, indicating the compound's unique physical structure (Ebert et al., 2012).

Chemical Properties Analysis

Triazoles exhibit interesting chemical properties due to their aromatic heterocyclic structure. These properties include various biological activities, such as antifungal and anticancer properties. For instance, derivatives of 1,2,4-triazole are known for their antifungal and anticancer properties (Rud et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis and detailed structural analysis of triazole derivatives, including 4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazoles. These compounds have been synthesized through multi-step reactions involving the condensation and functionalization of various precursors. Studies such as those by Liu et al. (1999) have provided insights into the crystallographic plane and molecular interactions within these compounds, highlighting their stable structural configurations and potential as a scaffold for further chemical modifications (Yong-jiang Liu et al., 1999).

Biological Activities

Extensive research has been conducted on the biological activities of 1,2,4-triazole derivatives, revealing a broad spectrum of pharmacological properties. For instance, studies have investigated their potential as antimicrobial, antitumor, and corrosion inhibition agents. The work by Upmanyu et al. (2011) demonstrated that triazole derivatives possess notable antimicrobial activity against a range of bacterial and fungal species, making them candidates for further development into new antimicrobial agents (N. Upmanyu et al., 2011). Additionally, triazole compounds have shown promise in anticancer research, with studies like that by Safari et al. (2020), evaluating their effects on cancer cells through mechanisms such as apoptosis induction and inhibition of the epithelial-to-mesenchymal transition process (F. Safari et al., 2020).

Corrosion Inhibition and Industrial Applications

The corrosion inhibition properties of triazole derivatives have also been a subject of interest, particularly for their applications in protecting metals in aggressive environments. Research by Merimi et al. (2019) found that certain triazole compounds are highly effective in preventing corrosion of mild steel in hydrochloric acid solutions, underscoring their potential utility in industrial settings (I. Merimi et al., 2019).

properties

IUPAC Name

4-methyl-3-[(2-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-13-7-11-12-10(13)17-6-8-4-2-3-5-9(8)14(15)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLWFZNICSSJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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